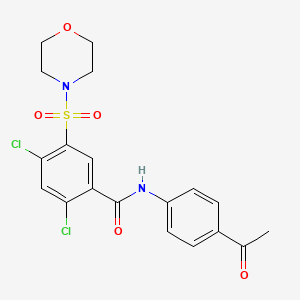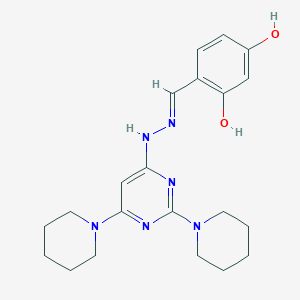![molecular formula C24H17N3O B5984948 2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. This compound is also known as IQ-1S and has a molecular formula of C26H18N2O. In
Wirkmechanismus
The mechanism of action of IQ-1S involves the inhibition of certain enzymes that are involved in cell proliferation and the induction of apoptosis. IQ-1S has been shown to inhibit the activity of the enzyme CDK5, which is involved in cancer cell proliferation. IQ-1S also activates the p53 pathway, which is involved in inducing apoptosis.
Biochemical and Physiological Effects
Studies have shown that IQ-1S has various biochemical and physiological effects. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IQ-1S in lab experiments is its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. IQ-1S is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using IQ-1S in lab experiments is its potential toxicity. Studies have shown that IQ-1S can be toxic to normal cells at high concentrations. Therefore, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of IQ-1S. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential toxicity and dosage in animal models. Additionally, the development of IQ-1S analogs with improved efficacy and reduced toxicity is another potential direction for future research.
Conclusion
In conclusion, IQ-1S is a chemical compound that has gained attention in scientific research for its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases. While IQ-1S has potential advantages in lab experiments, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
Synthesemethoden
The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. The reaction is catalyzed by p-toluenesulfonic acid and yields IQ-1S as a yellow solid. The purity of IQ-1S can be further increased by recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
IQ-1S has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that IQ-1S can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. IQ-1S has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of IQ-1S is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that IQ-1S can protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with these diseases.
Eigenschaften
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20-11-5-7-13-22(20)26-23(27(24)18-8-2-1-3-9-18)15-14-17-16-25-21-12-6-4-10-19(17)21/h1-16,25H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYKXFFUECTJJD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)
![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)

![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)